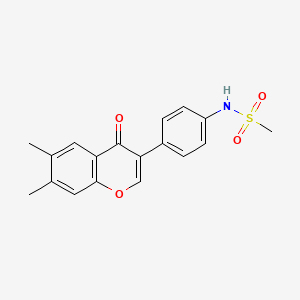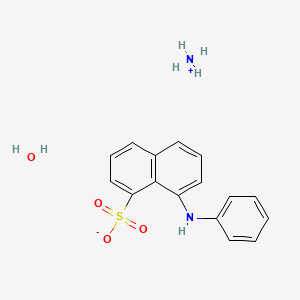
8-(Fenilamino)naftaleno-1-sulfonato de amonio xhidrato
Descripción general
Descripción
Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate, also known as ANS ammonium hydrate, is a chemical compound with the molecular formula C16H13NO3S.H3N.xH2O . It forms an inclusion complex with cyclodextrin, which is useful to mimic biological recognition .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s known that the solvatochromic fluorescence properties of 8-(phenylamino)-1-naphthalene-ammonium sulfonate were investigated in 22 pure solvents of rising polarity .Molecular Structure Analysis
The molecular structure of Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate is represented by the InChI code: 1S/C16H13NO3S.H3N/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20);1H3 .Chemical Reactions Analysis
The compound is known to exhibit solvatochromic fluorescence properties. This means that its fluorescence changes with the polarity of the solvent. This property has been investigated in 22 pure solvents of rising polarity .Physical And Chemical Properties Analysis
The compound is soluble in water, 1N NaOH, and methanol . It is typically stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Estudios de Ensamblaje Molecular
El 8-(Fenilamino)naftaleno-1-sulfonato de amonio xhidrato se utiliza para estudiar los ensamblajes moleculares de surfactantes y polímeros anfífilos. Un desplazamiento azul en el máximo de emisión indica que el fluoróforo se encuentra en un medio menos polar, lo cual es una observación clave en estos estudios .
Mimetismo de Reconocimiento Biológico
El compuesto forma un complejo de inclusión con ciclodextrina, lo cual es útil para imitar el reconocimiento biológico. El cambio en la fluorescencia de ANS libre a ANS complejo se puede medir para estudiar esta interacción, ya que la fluorescencia de ANS aumenta cuando entra en el núcleo hidrofóbico de la ciclodextrina .
Propiedades de Fluorescencia Solvatocrómica
Se ha utilizado para investigar las propiedades de fluorescencia solvatocrómica en diversos solventes. El comportamiento del compuesto en diferentes solventes, particularmente entre solventes próticos y apróticos, se puede discernir midiendo los desplazamientos de Stokes y las intensidades .
Análisis del Comportamiento del Fluoróforo
La capacidad del compuesto para exhibir un desplazamiento azul en el máximo de emisión cuando se encuentra en un medio menos polar lo convierte en una herramienta valiosa para analizar el comportamiento de los fluoróforos en diferentes entornos .
Estudios de Interacción entre Surfactantes y Polímeros
Su aplicación se extiende al estudio de las interacciones entre surfactantes y polímeros, proporcionando información sobre su comportamiento molecular y ensamblaje .
Medición de la Intensidad de Fluorescencia
La intensidad de fluorescencia del compuesto cambia en respuesta a su entorno, lo que lo hace útil para medir y comprender estos efectos ambientales .
Mecanismo De Acción
Target of Action
Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate, also known as 8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate (8-ANSA), is a fluorescent probe . It primarily targets proteins, particularly those with hydrophobic regions .
Mode of Action
8-ANSA interacts with its targets through non-covalent interactions. When 8-ANSA enters the hydrophobic core of proteins or cyclodextrin, its fluorescence increases . This change in fluorescence can be measured, providing information about the protein’s conformation and aggregation state .
Biochemical Pathways
It is known that the compound’s fluorescence properties can be used to study the intermediate states in the folding/unfolding pathways of proteins . This makes 8-ANSA a valuable tool in understanding protein structure and function.
Result of Action
The primary result of 8-ANSA’s action is a change in its fluorescence properties upon binding to its targets. This change can be measured and used to gain insights into the target’s structure and behavior . For instance, it can be used to study the thermal aggregation of bovine serum albumin .
Action Environment
The action of 8-ANSA is influenced by the polarity of the environment. Its solvatochromic fluorescence properties were investigated in 22 pure solvents of rising polarity . The measurements of both Stokes’ shifts and intensities discriminated between protic and aprotic solvents . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
azanium;8-anilinonaphthalene-1-sulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S.H3N.H2O/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;;/h1-11,17H,(H,18,19,20);1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSOAGYLOWUTAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[NH4+].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



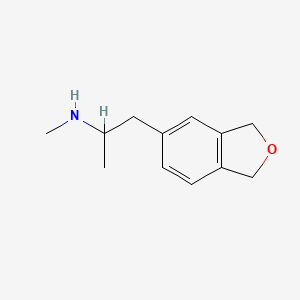
![[10-(Hydroxymethyl)-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1653872.png)
![2-[(E)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1653873.png)
![Phenol, 2-[[[4-[(4-nitrophenyl)thio]phenyl]imino]methyl]-](/img/structure/B1653874.png)
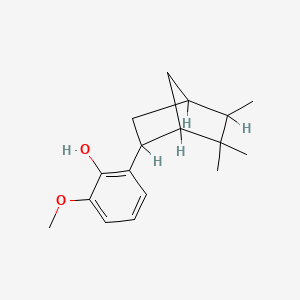
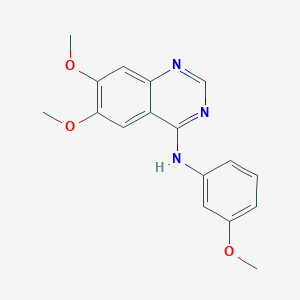


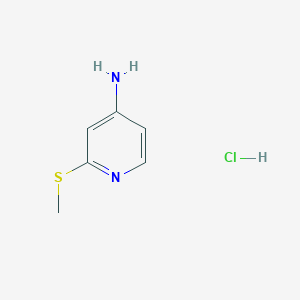
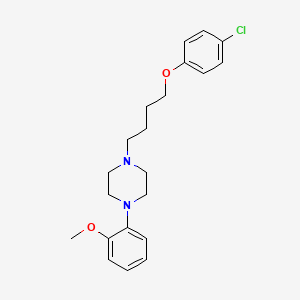

![tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate](/img/structure/B1653888.png)
